N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a benzyl group, and a thioacetamide moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: : This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Commonly, a 3-aminopyrimidine derivative reacts with an azide compound under cyclization conditions.
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Introduction of the Thioacetamide Group: : The triazolopyrimidine intermediate is then reacted with a thioacetamide derivative. This step usually requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
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Benzylation: : The final step involves the introduction of the benzyl group. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
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Substitution: : The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyrimidine ring.
Substitution: Various benzyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.
Medicine
In medicine, the compound’s potential anticancer properties are of particular interest. Studies have indicated that it may inhibit the proliferation of cancer cells by interfering with specific molecular pathways. Additionally, its anti-inflammatory properties could make it useful in the treatment of inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. Its applications could extend to the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- N-benzyl-2-((3-(p-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- N-benzyl-2-((3-(p-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Uniqueness
What sets N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide apart from similar compounds is the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions, potentially offering unique advantages in specific applications.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-14-7-9-16(10-8-14)26-19-18(24-25-26)20(23-13-22-19)28-12-17(27)21-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVTUOFDACMKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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